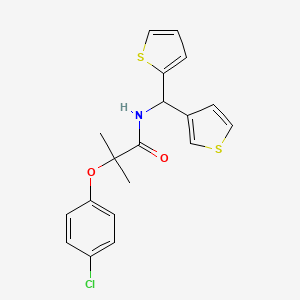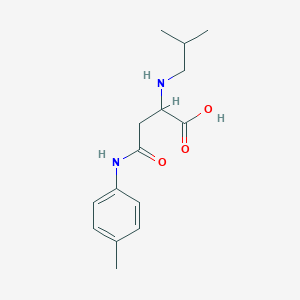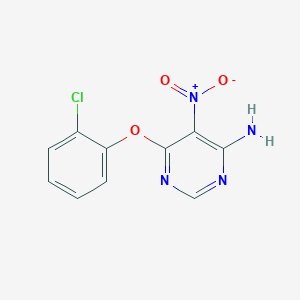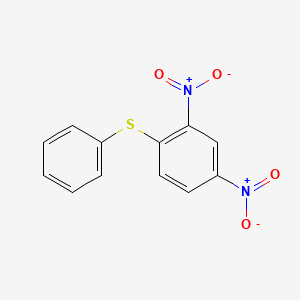![molecular formula C17H26N6O3 B2712409 7-isopentyl-1-(2-methoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923114-90-3](/img/structure/B2712409.png)
7-isopentyl-1-(2-methoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a novel heterocycle . It is not intended for human or veterinary use and is available for research use only.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The process involves the reaction of 8-aminotheophylline with hydroxylamine-O-sulfonic acid, followed by heating with hydrochloric acid . The product of this reaction was then treated with alkylamines to yield the final compound .Molecular Structure Analysis
The molecular formula of the compound is C17H26N6O3 and it has a molecular weight of 362.434.Chemical Reactions Analysis
The compound was synthesized through a series of reactions involving 8-aminotheophylline, hydroxylamine-O-sulfonic acid, and alkylamines .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
One of the primary areas of research involving related compounds has focused on their synthesis and evaluation for antitumor activities. For instance, Ueda et al. (1987) synthesized novel heterocycles, including [1,2,4] triazino [3,2-f] purines, and examined their biological activities. They found that certain compounds within this family exhibited activity against P388 leukemia, although they did not show potent vascular relaxing effects.
Biological Activity of Xanthene Derivatives
Bhatia et al. (2016) developed 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione derivatives to explore their antiasthmatic activity. These compounds, known for their vasodilatory activity, were synthesized and characterized, showing significant activity compared to standard treatments, with some derivatives being identified as potent anti-asthmatic compounds.
Psychotropic Potential of Purine Derivatives
Chłoń-Rzepa et al. (2013) designed a new series of purine derivatives as potential ligands for serotonin receptors, with potential psychotropic activity. Their studies revealed certain compounds that exhibited antidepressant-like and anxiolytic-like activities in animal models, indicating the psychotropic potential of these compounds.
Anticancer, Anti-HIV-1, and Antimicrobial Activity
Ashour et al. (2012) described the synthesis of new triazino and triazolo[4,3-e]purine derivatives, evaluating them for in vitro anticancer, anti-HIV, and antimicrobial activities. Some compounds demonstrated considerable activity against various cancer cell lines and showed moderate anti-HIV-1 activity, highlighting their potential as therapeutic agents.
Facile Synthesis and Structural Analysis
The facile synthesis of [1,2,4]triazino[3,2‐f]purines and related compounds has also been a subject of research, emphasizing the versatility and potential utility of these compounds in various scientific applications. Ueda et al. (1988) reported on the synthesis of these compounds by reacting 7,8-diamino-1,3-dimethylxanthine with diketones, which further underscores the synthetic accessibility of purine derivatives.
- (Ueda et al., 1987)
- (Bhatia et al., 2016)
- (Chłoń-Rzepa et al., 2013)
- (Ashour et al., 2012)
- (Ueda et al., 1988)
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3,9-dimethyl-7-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O3/c1-11(2)6-7-21-15(24)13-14(20(4)17(21)25)18-16-22(13)10-12(3)19-23(16)8-9-26-5/h11H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIUKSOHIWHVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC(C)C)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-amino-2-[3-(2-ethoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2712327.png)



![N-(4-bromophenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712333.png)

![Ethyl 6-[(4-methylbenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2712337.png)





![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-ol](/img/structure/B2712346.png)
![8-ethyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712349.png)
